6,8-Dichloro-3-methylimidazo[1,2-A]pyridine 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524841
InChI: InChI=1S/C8H6Cl2N2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol

6,8-Dichloro-3-methylimidazo[1,2-A]pyridine

CAS No.:

Cat. No.: VC17524841

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-3-methylimidazo[1,2-A]pyridine -

Specification

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
IUPAC Name 6,8-dichloro-3-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6Cl2N2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3
Standard InChI Key WNYWQLJRDWITRU-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2N1C=C(C=C2Cl)Cl

Introduction

Structural and Chemical Profile

The imidazo[1,2-A]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 6,8-dichloro-3-methylimidazo[1,2-A]pyridine, the chlorine atoms at positions 6 and 8 contribute to electronic modulation, enhancing electrophilic reactivity, while the methyl group at position 3 influences steric interactions. Single-crystal X-ray diffraction studies confirm planar geometry, with dihedral angles between the imidazole and pyridine rings ranging from 3.6° to 5.4°, depending on substituents .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3106 cm⁻¹ (aromatic C-H stretching) and 1632 cm⁻¹ (C=C ring vibrations). Nuclear magnetic resonance (NMR) data for the compound include distinct signals at δ 2.211 ppm (singlet, 3H, methyl group) and δ 7.754 ppm (singlet, 1H, imidazole proton) . Mass spectrometry confirms a molecular ion peak at m/z 266, consistent with the molecular formula C₁₁H₁₀Cl₂N₂ .

Synthetic Methodologies

One-Pot Condensation Reactions

A scalable synthesis involves the reaction of 2-aminopyridine with α-haloketones under solvent-free conditions. For example, 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-A]pyridine (1) is synthesized via a one-pot reaction using 2-amino-4,6-dichloropyridine and chloroacetone in the presence of neutral alumina, achieving yields exceeding 70% . Optimized protocols eliminate catalysts, reducing purification steps and enhancing atom economy .

Table 1: Synthetic Routes for 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine Derivatives

DerivativeReagentsConditionsYieldReference
2 (Pyridine hybrid)Aldehydes, malononitrileEthanol, reflux65–78%
5 (Thiazole hybrid)Thiosemicarbazide, ethyl bromoacetateDMF, 80°C72%
12 (Pyrazole hybrid)DMF-DMA, hydrazineMethanol, rt68%

Post-Functionalization Strategies

The methyl group at position 3 enables further derivatization. Treatment with dimethylformamide-dimethylacetal (DMF-DMA) introduces formyl groups, facilitating cyclocondensation with hydrazine to yield pyrazole hybrids (12) . Bromination at position 2 followed by Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity .

Pharmacological Activities

Antibacterial Efficacy

6,8-Dichloro-3-methylimidazo[1,2-A]pyridine derivatives exhibit broad-spectrum antibacterial activity. Thiazole hybrids (5, 6, 8–10) demonstrate minimum inhibitory concentrations (MIC) of 10–25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ofloxacin in some cases . Mechanistic studies attribute this activity to DNA gyrase inhibition, with molecular docking revealing binding affinities of −8.7 kcal/mol for compound 16h .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundTarget BacteriaMIC (μg/mL)Zone of Inhibition (mm)
5S. aureus1218
6E. coli1516
16hS. aureus1019
16hE. coli1019

Enzyme Inhibition

The compound’s biphenyl derivatives show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values of 79 μM and 65 μM, respectively. Molecular docking identifies interactions with the peripheral anionic site of AChE, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

  • Halogen Substituents: Chlorine atoms at positions 6 and 8 enhance electronegativity, improving DNA gyrase binding .

  • Methyl Group: The 3-methyl group stabilizes hydrophobic interactions with enzyme pockets, as seen in compound 2h .

  • Hybrid Systems: Thiazole and pyrazole rings at position 3 increase bacterial membrane penetration, correlating with lower MIC values .

Computational Insights

Density functional theory (DFT) calculations predict HOMO-LUMO gaps of 4.2–4.5 eV, indicating redox stability. Molecular dynamics simulations reveal that derivatives with adamantyl groups maintain structural rigidity, favoring target binding over 100 ns trajectories .

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